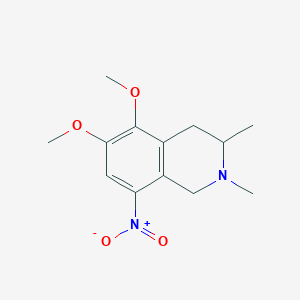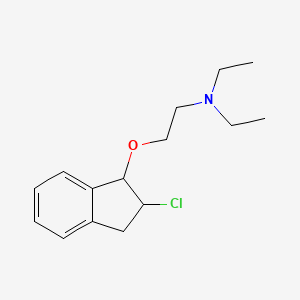
2-((2-chloro-2,3-dihydro-1H-inden-1-yl)oxy)-N,N-diethylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-chloro-2,3-dihydro-1H-inden-1-yl)oxy)-N,N-diethylethanamine is a chemical compound that features a complex structure with multiple functional groups It contains a chloro-substituted indene ring, an ether linkage, and a diethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-chloro-2,3-dihydro-1H-inden-1-yl)oxy)-N,N-diethylethanamine typically involves the following steps:
Formation of the Indene Ring: The indene ring can be synthesized through a series of cyclization reactions starting from suitable precursors.
Chlorination: The indene ring is then chlorinated to introduce the chloro substituent at the desired position.
Ether Formation: The chloro-substituted indene is reacted with an appropriate alkoxide to form the ether linkage.
Amine Introduction: Finally, the diethylamino group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indene ring, leading to the formation of various oxidized products.
Reduction: Reduction reactions can target the chloro substituent or the indene ring, resulting in dechlorinated or hydrogenated products.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to substitute the chloro group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indene oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
2-((2-chloro-2,3-dihydro-1H-inden-1-yl)oxy)-N,N-diethylethanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((2-chloro-2,3-dihydro-1H-inden-1-yl)oxy)-N,N-diethylethanamine involves its interaction with molecular targets such as receptors or enzymes. The chloro and diethylamino groups play crucial roles in binding to these targets, while the indene ring provides structural stability. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-Chloro-2,3-dihydro-1H-inden-1-yl)oxy]-N,N-diethylbutan-1-amine
- 1-(2-Chloro-2,3-dihydro-1H-inden-1-yl)-4-(2-chloroethyl)piperazine
Uniqueness
Compared to similar compounds, 2-((2-chloro-2,3-dihydro-1H-inden-1-yl)oxy)-N,N-diethylethanamine is unique due to its specific combination of functional groups and the presence of the indene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications.
Properties
CAS No. |
89062-11-3 |
|---|---|
Molecular Formula |
C15H22ClNO |
Molecular Weight |
267.79 g/mol |
IUPAC Name |
2-[(2-chloro-2,3-dihydro-1H-inden-1-yl)oxy]-N,N-diethylethanamine |
InChI |
InChI=1S/C15H22ClNO/c1-3-17(4-2)9-10-18-15-13-8-6-5-7-12(13)11-14(15)16/h5-8,14-15H,3-4,9-11H2,1-2H3 |
InChI Key |
NZFCYVKBROGZRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC1C(CC2=CC=CC=C12)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


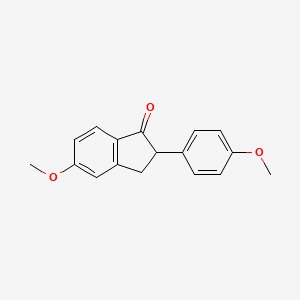
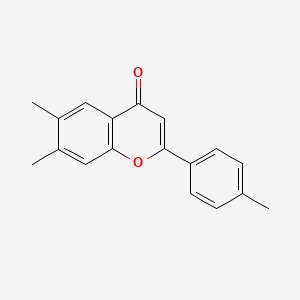
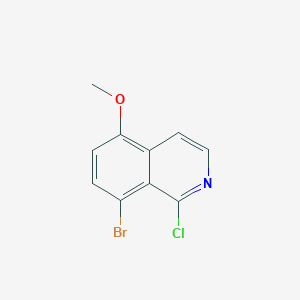
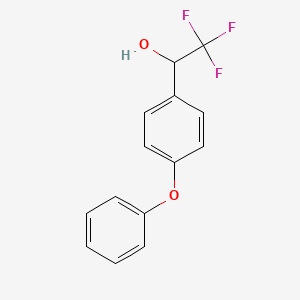
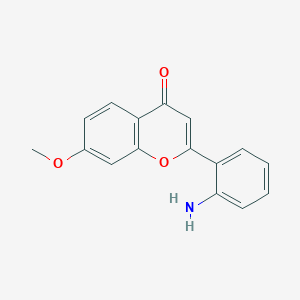
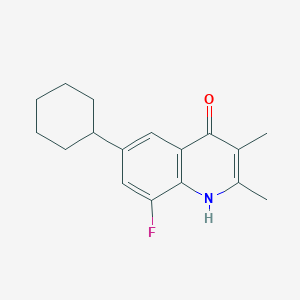
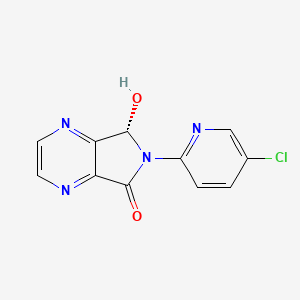
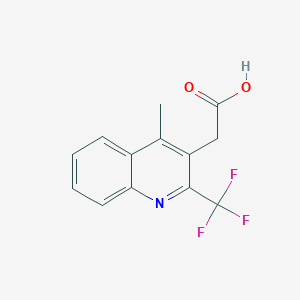
![5-Bromo-7-chloro-2-methylbenzo[d]thiazole](/img/structure/B15065240.png)

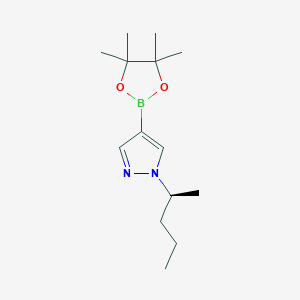
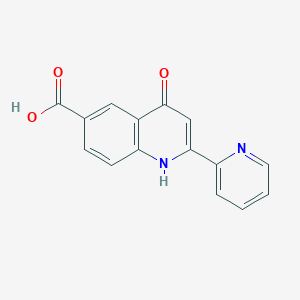
![[1-cyano-2-(3-hydrazinyl-1H-quinoxalin-2-ylidene)ethyl] acetate](/img/structure/B15065268.png)
